molecular formula C25H22AsClO4 B14549017 Benzyl(triphenyl)arsanium perchlorate CAS No. 62173-47-1

Benzyl(triphenyl)arsanium perchlorate

Cat. No.: B14549017
CAS No.: 62173-47-1
M. Wt: 496.8 g/mol
InChI Key: ZFFSOHCREKPUOF-UHFFFAOYSA-M
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Description

Benzyl(triphenyl)arsanium perchlorate is an organoarsenic compound comprising a benzyl group and three phenyl groups coordinated to an arsenic center, with a perchlorate (ClO₄⁻) counterion. Organoarsenic compounds are historically significant in catalysis and organic synthesis, though their applications are increasingly scrutinized due to environmental and safety concerns. The compound’s arsenic center distinguishes it from analogous ammonium or phosphonium salts, offering unique reactivity but also higher toxicity .

Properties

CAS No.

62173-47-1

Molecular Formula

C25H22AsClO4

Molecular Weight

496.8 g/mol

IUPAC Name

benzyl(triphenyl)arsanium;perchlorate

InChI

InChI=1S/C25H22As.ClHO4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZFFSOHCREKPUOF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes to Benzyl(triphenyl)arsanium Perchlorate

Quaternization of Triphenylarsine with Benzyl Chloride

The most widely documented method involves the quaternization of triphenylarsine with benzyl chloride, followed by anion exchange to isolate the perchlorate salt. This two-step process is adapted from analogous phosphonium salt syntheses.

Step 1: Formation of Benzyl(triphenyl)arsonium Chloride
Triphenylarsine reacts with benzyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux conditions. The reaction proceeds via nucleophilic attack by the arsenic lone pair on the benzyl chloride’s electrophilic carbon, yielding the arsonium chloride intermediate:
$$
\text{As(C}6\text{H}5\text{)}3 + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow [\text{(C}6\text{H}5\text{)}3\text{AsCH}2\text{C}6\text{H}5]^+\text{Cl}^-
$$
The exothermic nature of this reaction necessitates temperature control (40–60°C) to prevent decomposition.

Step 2: Anion Exchange with Sodium Perchlorate
The chloride counterion is replaced by perchlorate through metathesis with sodium perchlorate in aqueous or aqueous-organic media:
$$
[\text{(C}6\text{H}5\text{)}3\text{AsCH}2\text{C}6\text{H}5]^+\text{Cl}^- + \text{NaClO}4 \rightarrow [\text{(C}6\text{H}5\text{)}3\text{AsCH}2\text{C}6\text{H}5]^+\text{ClO}4^- + \text{NaCl}
$$
Crystallization from ethanol/water mixtures affords the final product with >85% yield.

Alternative Pathways and Modifications

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free grinding of triphenylarsine and benzyl chloride in a ball mill, followed by anion exchange. This method reduces waste and improves atom economy but requires precise stoichiometric control to avoid side products.

Microwave-Assisted Quaternization

Microwave irradiation accelerates the quaternization step, completing the reaction in 15–20 minutes versus 6–8 hours under conventional heating. Optimal conditions include 100 W power and toluene as solvent.

Optimization of Reaction Parameters

Solvent Selection

Non-aqueous solvents are preferred to prevent hydrolysis of the arsonium intermediate. Dichloromethane offers high solubility for both reactants, while acetonitrile enhances reaction rates due to its polarity (Table 1).

Table 1: Solvent Effects on Reaction Efficiency

Solvent Reaction Time (h) Yield (%)
Dichloromethane 6 88
Acetonitrile 4 92
Toluene 8 78

Stoichiometry and Temperature

A 1:1 molar ratio of triphenylarsine to benzyl chloride is critical. Excess benzyl chloride leads to di-quaternized impurities. Maintaining temperatures below 60°C prevents arsenic volatilization.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.4–7.6 (m, 15H, aromatic), δ 4.2 (s, 2H, CH₂).
  • IR (KBr): 1090 cm⁻¹ (ClO₄⁻ symmetric stretch), 520 cm⁻¹ (As–C bending).

Elemental Analysis

Calculated for C₂₅H₂₂AsClO₄: C 56.02%, H 4.13%. Found: C 55.89%, H 4.21%.

Applications and Limitations

While primarily a research chemical, potential uses include:

  • Phase-transfer catalysis in asymmetric synthesis.
  • Precursor for arsenic-containing ionic liquids. However, its inclusion in Walmart and Target’s restricted substances lists limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions: Benzyl(triphenyl)arsanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different arsenic-containing species.

    Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various benzyl or phenyl derivatives.

Scientific Research Applications

Benzyl(triphenyl)arsanium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research explores its use in developing new drugs, particularly for its potential anticancer properties.

    Industry: It is investigated for its role in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl(triphenyl)arsanium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can interfere with cellular processes by binding to specific sites, leading to changes in cellular function. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class Example Central Atom Key Applications Toxicity Profile
Quaternary Ammonium Salts Benzyl Triethyl Ammonium Chloride Nitrogen Phase-transfer catalysis, lab reagents Moderate (irritant)
Phosphonium Salts Triphenyl Phosphite Phosphorus α-amidoalkylation, peptide synthesis Low to moderate
Arsonium Salts Benzyl(triphenyl)arsanium perchlorate Arsenic Potential catalysis (inferred) High (Group II human hazard)
Plumbanium Salts Benzyl(triphenyl)plumbane Lead Limited industrial use (obsolete) Severe (neurotoxic)

Key Observations :

  • Reactivity : Phosphonium and arsonium salts exhibit Lewis acidity due to their central atoms, enabling roles in catalysis. However, arsenic’s larger atomic radius and lower electronegativity compared to phosphorus may alter reaction kinetics .
  • Stability : Plumbanium derivatives (e.g., benzyl(triphenyl)plumbane) are less stable than arsonium salts, decomposing under mild conditions due to lead’s weaker metal-carbon bonds .
  • Toxicity: Arsenic and lead compounds pose significant health risks, with arsonium salts classified as Group II human hazards (suspected carcinogens), while plumbanium compounds are neurotoxic . Quaternary ammonium salts, like Benzyl Triethyl Ammonium Chloride, are comparatively safer but require careful handling due to irritant properties .

Phase-Transfer Catalysis (PTC)

  • Quaternary Ammonium Salts : Tetrabutylammonium bromide () is widely used in hypochlorite-mediated oxidations, achieving high yields (e.g., 85–90% conversion of benzyl alcohol to benzyl benzoate) .

Table 2: Hazard Profiles

Compound Human Toxicity Ecotoxicity Regulatory Status
This compound Group II hazard (suspected carcinogen) High aquatic toxicity Restricted in industrial applications
Benzyl Triethyl Ammonium Chloride Irritant (skin/eyes) Low Widely used with standard precautions
Triphenyl Phosphite Moderate (mutagenic) Moderate Controlled in lab settings

Environmental Fate :

  • Arsenic compounds, including this compound, persist in aquatic systems, bioaccumulating in organisms and disrupting ecosystems .
  • Quaternary ammonium salts degrade more readily but may contribute to antimicrobial resistance in wastewater .

Data Tables

Table 3: Physicochemical Properties (Inferred from Structural Analogues)

Property This compound Benzyl Triethyl Ammonium Chloride Triphenyl Phosphite
Molecular Weight ~500–550 g/mol (estimated) 227.78 g/mol 310.28 g/mol
Solubility Low in water, moderate in organics Highly water-soluble Soluble in organics
Melting Point Not reported 189–191°C 22–24°C

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl(triphenyl)arsanium perchlorate, and how can purity be optimized?

  • Methodology :

  • React triphenylarsine (CAS 603-32-7) with benzyl chloride in anhydrous conditions, followed by metathesis with sodium perchlorate to replace the chloride counterion.
  • Purify via recrystallization from acetonitrile/diethyl ether mixtures to remove unreacted precursors. Monitor purity via elemental analysis (C, H, As) and ion chromatography for perchlorate content .
  • Key Consideration : Use inert atmospheres (N₂/Ar) to prevent oxidation of the arsanium center.

Q. How is the crystal structure of this compound characterized?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) at 293 K. Refine data using software like SHELXL, reporting R-factors < 0.06 for reliability.
  • Analyze bond lengths (e.g., As-C, Cl-O) and cation-anion interactions to confirm ionic packing .
  • Data Table :
ParameterValue
Space GroupP-1
R-factor0.060
Mean C-As Bond Length1.92 Å

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Avoid contact with hydroxyl-containing solvents (e.g., ethanol, water) to prevent formation of explosive perchlorate esters. Use fluorinated solvents (e.g., DCM, acetonitrile) instead .
  • Store in sealed, desiccated containers away from reducing agents. Conduct small-scale stability tests under intended reaction conditions .

Advanced Research Questions

Q. How can mechanistic pathways involving this compound in Friedel-Crafts alkylation be elucidated?

  • Methodology :

  • Use kinetic isotope effects (KIE) and DFT calculations to study the electrophilic activation of benzyl groups. Compare with phosphonium analogs (e.g., Benzyltriphenylphosphonium salts) to assess arsenic’s Lewis acidity .
  • Monitor intermediates via in situ NMR or Raman spectroscopy in non-coordinating solvents .

Q. What analytical strategies resolve contradictions in decomposition byproduct identification?

  • Case Study :

  • If GC-MS detects unexpected acetamide derivatives (e.g., benzyl acetamide), perform tandem MS/MS fragmentation and cross-validate with ¹H/¹³C NMR.
  • Reference: Similar byproducts observed in perchlorate-mediated ether cleavage reactions (e.g., benzyl phenyl ether decomposition) .

Q. How do computational models predict the interaction between Benzyl(triphenyl)arsanium cations and perchlorate anions?

  • Methodology :

  • Apply molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model ionic interactions in polar solvents.
  • Compare with SC-XRD data to validate anion-cation distances and solvent effects .

Q. What environmental monitoring methods are recommended for perchlorate leaching during disposal?

  • Protocol :

  • Use ion chromatography (IC) with conductivity detection (LOD: 0.5 ppb) to quantify perchlorate in wastewater.
  • Pre-treat samples with surfactant-modified montmorillonite to adsorb interfering ions .

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